C. albicans Biofilm Inhibition: Comparable Efficacy to Cis-BDSF
In a direct head-to-head comparison using a static microtitre plate model, both trans-BDSF (trans-2-dodecenoic acid) and BDSF (cis-2-dodecenoic acid) demonstrated potent and comparable inhibition of C. albicans biofilm formation. The study found that 300 µM of either compound reduced biofilm formation by approximately 90% when added at the time of cell attachment (0 h) and by 60% when added 1 h after attachment [1]. This efficacy was superior to that of the fungal QS molecule farnesol and the structurally related diffusible signal factor cis-11-methyl-2-dodecenoic acid, establishing a clear performance benchmark within this chemical class [1].
| Evidence Dimension | Reduction in C. albicans biofilm formation |
|---|---|
| Target Compound Data | ~90% reduction at 300 µM (addition at 0 h); ~60% reduction at 300 µM (addition at 1 h) |
| Comparator Or Baseline | cis-2-dodecenoic acid (BDSF): ~90% reduction at 300 µM (0 h), ~60% reduction at 300 µM (1 h); farnesol and cis-11-methyl-2-dodecenoic acid: significantly less effective |
| Quantified Difference | Comparable to BDSF; superior to farnesol and cis-11-methyl-2-dodecenoic acid |
| Conditions | Static microtitre plate model; C. albicans biofilm formation; compound addition at 0 h and 1 h post-attachment. |
Why This Matters
This data directly validates the trans-isomer as an equally potent alternative to the more widely studied cis-isomer for biofilm inhibition studies, providing a critical differentiator for procurement when considering isomer purity and specific research applications.
- [1] Zhang YQ, et al. Blocking of Candida albicans biofilm formation by cis-2-dodecenoic acid and trans-2-dodecenoic acid. J Med Microbiol. 2011 Nov;60(Pt 11):1643-1650. doi: 10.1099/jmm.0.029058-0. View Source
